N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Description
N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and an acetamide-linked 4-fluorophenyl moiety. Its structural complexity arises from the fused thiophene-pyrazole ring system, which distinguishes it from simpler arylacetamide analogs. This compound’s design likely aims to optimize binding affinity and metabolic stability for applications in medicinal or agrochemical research .
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-13-7-14(2)9-17(8-13)25-21(18-11-27-12-19(18)24-25)23-20(26)10-15-3-5-16(22)6-4-15/h3-9H,10-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQYZCWMCAGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system that incorporates sulfur and nitrogen atoms. This unique structure contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 315.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.4331 g/mol |
| CAS Number | 396723-41-4 |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may have potent anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the inhibition of key regulatory proteins involved in cell survival pathways .
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, indicating its potential as an antimicrobial agent.
- Antileishmanial and Antimalarial Activities : Similar pyrazole-bearing compounds have been reported to possess antileishmanial and antimalarial properties, suggesting that this compound may also exhibit similar effects.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:
- Inhibition of Alkaline Phosphatases : The compound has been screened against various human alkaline phosphatases, including tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These interactions may play a role in its anticancer and antimicrobial activities.
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, thus inhibiting their proliferation .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated significant cytotoxicity with IC50 values indicating potent activity. For instance, compounds similar to this one have shown IC50 values as low as 0.3 μM against certain tumor cells .
- Colony Formation Assays : These assays revealed that the compound effectively reduces colony formation in treated cancer cells compared to controls, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide | Similar thieno[3,4-c]pyrazole core | Anticancer properties |
| N-[2-(methylphenyl)-thiazolidinone] | Different heterocyclic core | Anti-inflammatory effects |
| N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propionamide | Variations in phenyl substitution | Antimicrobial activity |
Comparison with Similar Compounds
Core Structural Differences
The thieno[3,4-c]pyrazole core in the target compound contrasts with other acetamide derivatives that employ simpler aromatic or heterocyclic systems:
Key Observations :
- The sulfone-modified thieno-pyrazole in enhances polarity and hydrogen-bonding capacity compared to the target compound’s non-sulfonated core .
- Oxadixyl’s oxazolidinone ring () introduces a lactam-like structure, favoring different intermolecular interactions compared to the thieno-pyrazole system .
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects :
Hydrogen Bonding and Crystal Packing :
- The acetamide group in all compounds facilitates N–H···O hydrogen bonding, critical for crystal lattice stability (). However, the target compound’s methyl groups may disrupt intermolecular C–H···F interactions observed in ’s difluorophenyl derivative, altering solubility and melting points .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide?
- The synthesis involves multi-step organic reactions:
- Core formation : Cyclization of thieno[3,4-c]pyrazole precursors under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., DMF or DCM).
- Substitution reactions : Sequential introduction of 3,5-dimethylphenyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions.
- Purification : Recrystallization or column chromatography to isolate the product with >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.0 ppm).
- X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles between aromatic rings (e.g., ~65° for phenyl group orientations) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., observed m/z matches theoretical value within 0.01% error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, response surface methodology (RSM) reduces trial-and-error approaches .
- Computational guidance : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to prioritize experimental conditions .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Cross-validation : Replicate assays under standardized conditions (e.g., enzyme inhibition vs. cell-based assays).
- Data triangulation : Combine results from orthogonal methods (e.g., SPR for binding affinity, molecular docking for binding mode predictions) .
Q. What computational strategies elucidate the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to active sites (e.g., kinase domains) using software like AutoDock Vina. Validate with free energy perturbation (FEP) calculations.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., halogen bonds from fluorine atoms) .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
- Degradation profiling : Identify byproducts using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the acetamide group) .
Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
- Scaffold modifications : Replace the 4-fluorophenyl group with bioisosteres (e.g., chloro or trifluoromethyl) to assess electronic effects.
- Crystallography-driven design : Use X-ray data to identify regions tolerant to steric bulk (e.g., substituting the 3,5-dimethylphenyl group) .
Methodological Considerations
- Data validation : Always include positive/negative controls in biological assays (e.g., known inhibitors for enzyme studies) .
- Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
